molecular formula C8H8N2O2 B1271479 7-amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 26215-14-5

7-amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1271479
CAS RN: 26215-14-5
M. Wt: 164.16 g/mol
InChI Key: RUZXDTHZHJTTRO-UHFFFAOYSA-N
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Patent
US08093238B2

Procedure details

7-Nitro-4H-benzo[1,4]oxazin-3-one (0.65 g, 3.3 mmol) and 10% palladium on carbon (0.13 g) were combined in EtOAc (15 mL) and MeOH (15 mL) and hydrogenated for 2 h at atmospheric pressure. The catalyst was removed by filtration through celite and the filtrate reduced in vacuo to yield the title compound as a colourless oil (0.50 g, 91%). δH (DMSO-d6) 4.42 (2H, s), 4.89 (2H, br s), 6.13-6.20 (2H, m), 6.56 (1H, d, J 8.1 Hz), 10.27 (1H, br s).
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]2[NH:8][C:9](=[O:12])[CH2:10][O:11][C:6]=2[CH:5]=1)([O-])=O.CO>[Pd].CCOC(C)=O>[NH2:1][C:4]1[CH:14]=[CH:13][C:7]2[NH:8][C:9](=[O:12])[CH2:10][O:11][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(NC(CO2)=O)C=C1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.13 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(NC(CO2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.